![molecular formula C22H17N3O4S2 B2375628 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 459413-90-2](/img/structure/B2375628.png)
2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a chemical compound with the linear formula C17H15N3O4S2 . It has a molecular weight of 389.455 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of thiazole derivatives, such as 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, involves several types of thiazole-based heterocyclic scaffolds . The solvent, temperature, and the molar ratio of the reactants may all play a critical role in the reaction pathway . After the completion of the reaction, the reaction mass is poured into ice and the precipitated solid is filtered to afford the crude product .Molecular Structure Analysis
The molecular structure of 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is represented by the linear formula C17H15N3O4S2 . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are complex and can be influenced by various factors. For example, the colorimetric assays established weak COX-1 inhibitory activity of compounds similar to 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Thiazoles, including the compound , have a prominent place in medicinal chemistry due to their wide range of applications in drug design and discovery . They appear in various synthetic drugs and antibiotics .
Antimicrobial Activity
Some thiazole derivatives have shown antimicrobial activity. For example, 2,4-disubstituted thiazole derivatives have demonstrated in vitro antibacterial and antifungal activities .
Anticancer Activity
Thiazoles are also used in cancer treatment drugs. For example, tiazofurin is a thiazole-containing drug used in cancer treatment .
Anti-Alzheimer’s Activity
Thiazoles have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazoles have been used in the development of antihypertensive drugs .
Industrial Applications
Thiazoles have broad applications in different industrial fields, such as agrochemicals, photographic sensitizers, and rubber vulcanization .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .
Mode of Action
Thiazole derivatives have been reported to interact with various targets leading to their diverse biological activities .
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazole derivatives have been known to exhibit a range of effects including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Direcciones Futuras
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have a wide range of applications in the field of drug design and discovery . Thus, future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Propiedades
IUPAC Name |
2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S2/c26-21(19-8-4-5-9-20(19)29-17-6-2-1-3-7-17)24-16-10-12-18(13-11-16)31(27,28)25-22-23-14-15-30-22/h1-15H,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJJJORZZKLWOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


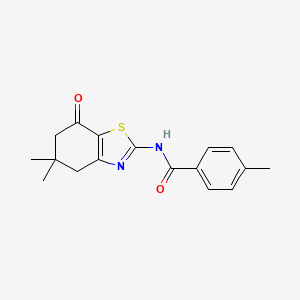
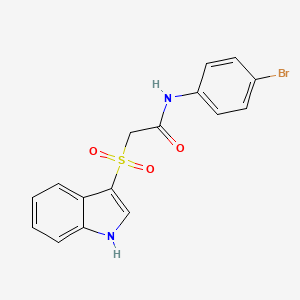

![N-[(3-Ethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2375555.png)
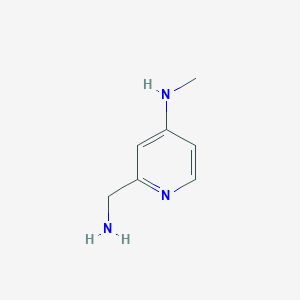
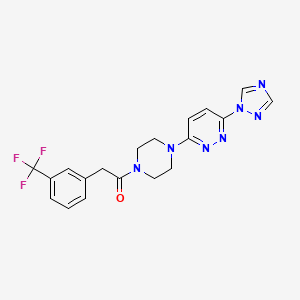
![3-[1-(2,5-diphenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2375561.png)
![Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-](/img/structure/B2375563.png)
![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)
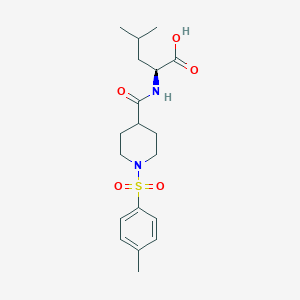
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)

![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)